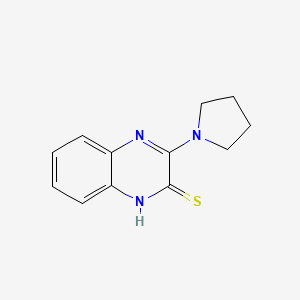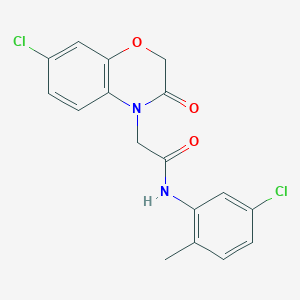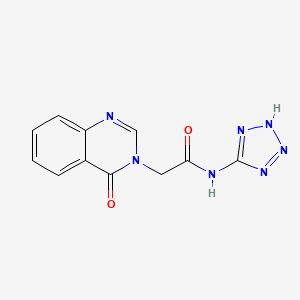![molecular formula C13H21ClN2O2 B12491699 2-[(2-{[(5-Chloro-2-ethoxyphenyl)methyl]amino}ethyl)amino]ethanol](/img/structure/B12491699.png)
2-[(2-{[(5-Chloro-2-ethoxyphenyl)methyl]amino}ethyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-{[(5-Chloro-2-ethoxyphenyl)methyl]amino}ethyl)amino]ethanol is an organic compound with a complex structure It contains a chloro-substituted phenyl ring, an ethoxy group, and an ethanolamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[(5-Chloro-2-ethoxyphenyl)methyl]amino}ethyl)amino]ethanol typically involves multiple steps. One common method starts with the chloro-substituted phenyl ring, which undergoes a series of reactions to introduce the ethoxy group and the ethanolamine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-{[(5-Chloro-2-ethoxyphenyl)methyl]amino}ethyl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
2-[(2-{[(5-Chloro-2-ethoxyphenyl)methyl]amino}ethyl)amino]ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-{[(5-Chloro-2-ethoxyphenyl)methyl]amino}ethyl)amino]ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-{[(5-Chloro-2-methoxyphenyl)methyl]amino}ethyl)amino]ethanol
- 2-[(2-{[(5-Bromo-2-ethoxyphenyl)methyl]amino}ethyl)amino]ethanol
- 2-[(2-{[(5-Chloro-2-ethoxyphenyl)methyl]amino}ethyl)amino]propanol
Uniqueness
2-[(2-{[(5-Chloro-2-ethoxyphenyl)methyl]amino}ethyl)amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted phenyl ring and ethanolamine moiety make it particularly interesting for applications in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C13H21ClN2O2 |
|---|---|
Peso molecular |
272.77 g/mol |
Nombre IUPAC |
2-[2-[(5-chloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol |
InChI |
InChI=1S/C13H21ClN2O2/c1-2-18-13-4-3-12(14)9-11(13)10-16-6-5-15-7-8-17/h3-4,9,15-17H,2,5-8,10H2,1H3 |
Clave InChI |
VGMZDDQZSADADO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)Cl)CNCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12491625.png)
![3-iodo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12491628.png)
![4-[(Abieta-8,11,13-trien-18-ylamino)methyl]benzoic acid](/img/structure/B12491629.png)
![3-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B12491638.png)


![N-(2,4-dichlorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12491643.png)

![N'-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethylpropane-1,3-diamine](/img/structure/B12491662.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12491663.png)
![4-{2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl}-2-methylphthalazin-1-one](/img/structure/B12491664.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12491667.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12491672.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12491682.png)
